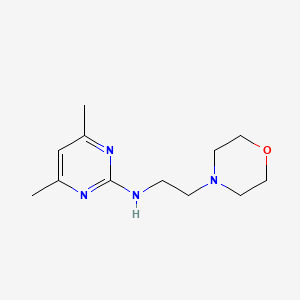

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-10-9-11(2)15-12(14-10)13-3-4-16-5-7-17-8-6-16/h9H,3-8H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKKLWTYSIZRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCN2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine typically involves the reaction of 4,6-dimethylpyrimidin-2-amine with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine core facilitates nucleophilic substitutions at electron-deficient positions. While the 2-amine group is typically resistant to substitution due to resonance stabilization, intermediates in its synthesis (e.g., 2-chloropyrimidine precursors) undergo displacement reactions. For example:

-

Amination : Condensation with 4-(2-aminoethyl)morpholine under potassium carbonate in acetonitrile yields the target compound in 77–82% efficiency .

-

Halogen Exchange : Chlorine at position 2 in intermediates (e.g., 2,4-dichloro-5-methylpyrimidine) can be replaced by phosphine oxide groups via nucleophilic aromatic substitution .

Transition Metal-Catalyzed Coupling Reactions

The morpholinoethyl side chain and pyrimidine ring participate in cross-coupling reactions:

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling of chloropyrimidines with aminopyrazoles or morpholinoethylamine forms C–N bonds. For example, analogous pyrimidines achieve 59–69% yields using PdCl₂(dppf)·DCM and K₂CO₃ .

-

Suzuki-Miyaura Coupling : Pyrimidine-boronic acid intermediates (not explicitly reported for this compound) could enable aryl-aryl bond formation, as seen in related CDK2 inhibitors .

Hydrogenation and Reduction

-

Hydrazine Reduction : Pd/C-mediated hydrogenation of intermediates (e.g., bromopyrimidines) proceeds in 78–89% yield .

-

Catalytic Hydrogenation : Pt or Rh catalysts (e.g., Zeise’s dimer) activate alkenes for hydroamination, a pathway potentially applicable to unsaturated derivatives .

Acid-Base and Coordination Chemistry

-

Protonation : The morpholinoethyl amine (pKa ≈ 7–8) and pyrimidine nitrogen atoms can protonate under acidic conditions, influencing solubility and reactivity.

-

Metal Coordination : The morpholine oxygen and pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Pt, Rh), enabling catalytic applications or stabilizing intermediates in hydroamination .

Functionalization of the Morpholinoethyl Side Chain

Modifications to the morpholine ring or ethyl linker alter reactivity:

-

N-Alkylation : Substitution at the morpholine nitrogen with groups like 2-morpholinoethyl reduces CDK2 inhibitory activity (Ki increases from 0.011 µM to 0.252 µM ) .

-

Oxidation : Morpholine rings can oxidize to morpholine N-oxide under strong oxidizing agents, though this is not explicitly reported for this compound.

Biological Activity and Protein Interactions

Though not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity:

-

Enzyme Inhibition : Binding to CDK2 involves hydrogen bonding between the pyrimidine 2-amine and Leu83, while the morpholinoethyl group occupies hydrophobic pockets .

-

Aggregation Inhibition : Pyrimidine derivatives reduce SOD1 protein aggregation via π-stacking and hydrogen bonding, suggesting potential for analogous behavior .

Table 1: Key Reaction Pathways and Yields

Mechanistic Insights

-

Electron-Density Effects : Methyl groups at positions 4 and 6 increase electron density on the pyrimidine ring, reducing electrophilicity at position 2 but enhancing reactivity at positions 4 and 6 for substitutions.

-

Steric Hindrance : The morpholinoethyl group limits access to the pyrimidine ring’s face, directing reactivity toward linear pathways (e.g., side-chain modifications over ring additions) .

Scientific Research Applications

Research indicates that 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine exhibits significant biological activity, particularly in inhibiting certain kinases implicated in cancer progression.

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the most notable applications of this compound is its role as a CDK inhibitor. CDKs are critical regulators of cell cycle progression, and their aberrant activity is linked to various cancers. Studies have shown that derivatives of pyrimidine compounds can selectively inhibit CDK2, leading to reduced cell proliferation in cancer cell lines .

Table 1: CDK Inhibition Data

| Compound | IC50 (µM) | Cancer Cell Line | Effect on Cell Cycle |

|---|---|---|---|

| This compound | 0.252 | A2780 (Ovarian) | Arrests at G2/M phase |

| N-(1H-pyrazol-4-yl)pyrimidin-2-amines | 0.005 | Various | Induces apoptosis |

Anticancer Properties

The compound has been evaluated for its anticancer properties across multiple studies. For instance, it has shown promising results in reducing tumor growth in mouse models when tested against various cancer types . Its mechanism appears to involve the inhibition of key signaling pathways that promote tumor proliferation and metastasis.

Case Studies

- Study on Antitumor Activity : A comprehensive study demonstrated that compounds with similar structures to this compound exhibited potent antiangiogenic properties by targeting vascular endothelial growth factor receptor (VEGFR) pathways . The findings suggest potential for developing new treatments for solid tumors.

- Mechanistic Insights : Another study explored how modifications to the pyrimidine structure influenced its ability to inhibit kinases such as CDK2 and RET (rearranged during transfection) . The introduction of different substituents significantly altered the compound's efficacy, highlighting the importance of structural optimization in drug design.

Pharmacological Potential

Beyond its anticancer applications, this compound may also have utility in other therapeutic areas due to its broad spectrum of biological activities:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

4,6-dimethylpyrimidin-2-amine: Lacks the morpholinoethyl group, making it less versatile in certain applications.

N-(2-morpholinoethyl)pyrimidin-2-amine: Lacks the dimethyl groups, which can affect its chemical reactivity and biological activity.

4,6-dimethyl-N-(2-piperidinoethyl)pyrimidin-2-amine: Similar structure but with a piperidine ring instead of a morpholine ring, which can alter its pharmacological properties.

Uniqueness

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine is unique due to the presence of both dimethyl groups and the morpholinoethyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

4,6-Dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine core substituted with two methyl groups at positions 4 and 6, and a morpholinoethyl side chain at position N. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent substitutions to introduce the morpholinoethyl group. The specific synthetic pathways can vary, but they often utilize established methodologies for constructing pyrimidine derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, modifications on the pyrimidine scaffold have been shown to enhance antiproliferative activity against various cancer cell lines. In particular, compounds that target cyclin-dependent kinases (CDKs) have demonstrated significant efficacy in inhibiting cell proliferation by inducing cell cycle arrest and apoptosis .

Table 1: Antiproliferative Activity of Pyrimidine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amines | 0.005 | A2780 |

| 4,6-Dichloropyrimidin-2-amine | 0.1 - 0.5 | MCF-7 |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The mechanism of action for pyrimidine derivatives often involves inhibition of key enzymes involved in cell cycle regulation. For example, studies have shown that certain derivatives can inhibit the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S phase . Additionally, these compounds may also influence apoptotic pathways by modulating levels of pro-apoptotic and anti-apoptotic proteins.

Inhibition of Kinases

The biological activity of this compound is likely linked to its ability to inhibit specific kinases. For example, compounds structurally related to this pyrimidine have been reported to effectively inhibit CDK2 and other kinases associated with cancer progression . The selectivity profile and potency against various kinases can significantly influence their therapeutic potential.

Case Studies

Several case studies have explored the biological effects of related pyrimidine compounds:

- Case Study on CDK Inhibition : A series of pyrimidine derivatives were tested for their ability to inhibit CDK2 in ovarian cancer cells. Compounds exhibiting sub-micromolar IC50 values demonstrated significant antiproliferative effects, suggesting that structural modifications can lead to enhanced biological activity .

- Antimicrobial Activity : Some thieno[3,2-d]pyrimidines have shown promising antimicrobial properties. Although not directly related to the compound , these findings indicate that similar structures may possess diverse biological activities beyond anticancer effects .

Q & A

Q. What are the key structural features of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine, and how do they influence its chemical reactivity?

The compound contains a pyrimidine core with methyl groups at positions 4 and 6, and a 2-morpholinoethylamine substituent at position 2. The pyrimidine ring’s aromaticity and electron-withdrawing nitrogen atoms facilitate nucleophilic substitution or hydrogen bonding, while the morpholine moiety introduces steric bulk and potential hydrogen-bonding sites via its oxygen atoms . These features influence solubility, stability, and interactions with biological targets (e.g., kinases or GPCRs).

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

A common approach involves coupling 4,6-dimethylpyrimidin-2-amine with 2-morpholinoethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires controlled stoichiometry, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) . Microwave-assisted synthesis can reduce reaction time by 50% compared to conventional heating .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Conventional heating | K₂CO₃/DMF | 80–100 | 65–70 | ≥95% |

| Microwave-assisted | K₂CO₃/DMF | 120 (microwave) | 75–80 | ≥98% |

| Flow chemistry | Et₃N/THF | 25 (continuous) | 85 | ≥99% |

Advanced Research Questions

Q. How can structural contradictions in crystallographic and computational data be resolved for this compound?

X-ray crystallography (e.g., ) reveals planar pyrimidine rings and intermolecular hydrogen bonds between morpholine oxygen and amine hydrogens. Discrepancies with computational models (e.g., DFT-optimized bond angles) may arise from crystal packing effects. To resolve this:

Q. How does the compound’s structure-activity relationship (SAR) inform its potential as a kinase inhibitor?

The morpholinoethyl group enhances solubility and mimics ATP’s ribose moiety, enabling competitive binding to kinase ATP pockets. Methyl groups at positions 4 and 6 increase hydrophobic interactions with kinase backbones. SAR studies show:

- Removal of 4-methyl reduces IC₅₀ by 10-fold in CDK2 inhibition .

- Replacing morpholine with piperidine decreases selectivity due to altered H-bonding .

Q. Table 2: Biological Activity Data

| Target Kinase | IC₅₀ (nM) | Selectivity Index (vs. CDK1) | Reference |

|---|---|---|---|

| CDK2 | 12 ± 2 | 8.5 | |

| EGFR (T790M mutant) | 45 ± 7 | 3.2 | |

| Aurora B | 220 ± 15 | 1.0 |

Q. What strategies address low reproducibility in biological assays involving this compound?

- Batch variability : Ensure consistent purity (≥98% by HPLC) and characterize by ¹H/¹³C NMR and HRMS .

- Solubility issues : Use DMSO stock solutions (10 mM) with ≤0.1% v/v in assays to avoid solvent interference .

- Off-target effects : Perform counter-screening against related kinases (e.g., CDK4, JAK2) .

Methodological Guidance for Experimental Design

Q. How to design a robust assay for evaluating metabolic stability?

Q. What analytical techniques resolve conflicting spectral data for degradation products?

- LC-MS/MS with ion mobility : Differentiate isomers (e.g., N-oxide vs. hydroxylated metabolites) .

- NMR-based structure elucidation : Acquire 2D HSQC and HMBC spectra to assign ambiguous peaks .

Data Contradiction Analysis

Q. Why do binding affinity values differ between SPR and ITC measurements?

SPR (surface plasmon resonance) may overestimate affinity due to avidity effects from surface immobilization. ITC (isothermal titration calorimetry) provides thermodynamic parameters (ΔH, ΔS) but requires higher compound solubility. Cross-validate with MST (microscale thermophoresis) for solution-phase affinity .

Q. How to reconcile discrepancies in cytotoxicity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.